Steric Shielding of Boron pz Orbital by Dipp Group vs. Unhindered Aryl Substituents
The 2,6-diisopropylphenyl (Dipp) group on the target compound provides measurably greater steric shielding of the boron pz orbital compared to unsubstituted phenyl or mono-ortho-substituted aryl groups. In a direct head-to-head study, N,N′-(2,6-diisopropylphenyl)-1-bromo-1,3,2-diazaborole was completely resistant to halide abstraction by [Et₃Si][closo-CB₁₁H₆Br₆] and did not borylate benzene or toluene, whereas the corresponding N,N′-bis(adamantyl) analog underwent halide abstraction and arene borylation. The reactivity disparity was attributed explicitly to greater steric shielding of the boron pz orbital by the Dipp substituent [1]. This steric effect directly translates to attenuated Lewis acidity and altered electrophilic reactivity for any Dipp-bearing boron center relative to less hindered arylboron compounds.
| Evidence Dimension | Resistance to halide abstraction (measure of steric shielding of boron pz orbital) |
|---|---|
| Target Compound Data | No halide abstraction; no borylation of benzene or toluene with strong halide acceptor [Et₃Si][closo-CB₁₁H₆Br₆] (N,N′-(2,6-diisopropylphenyl)-1-bromo-1,3,2-diazaborole) |
| Comparator Or Baseline | N,N′-bis(adamantyl)-1-hydrido-1,3,2-benzodiazaborole: halide abstraction occurs, leading to arene borylation (low yield) and adamantyl migration products |
| Quantified Difference | Qualitative ON/OFF switch in reactivity: Dipp-substituted system is inert; adamantyl-substituted system is reactive |
| Conditions | Halide abstraction with [Ph₃C][closo-CB₁₁H₆Br₆] or [Et₃Si][closo-CB₁₁H₆Br₆] in arene solvent (benzene/toluene) at ambient temperature; Organometallics 2012 |
Why This Matters
For procurement decisions, this shows that the Dipp group is not merely a generic 'bulky substituent' — it provides a qualitatively different steric protection profile than other common bulky groups (e.g., adamantyl, tert-butyl), which can be exploited or must be accounted for depending on whether attenuated or enhanced boron electrophilicity is desired.
- [1] Ingleson, M. J.; et al. Reactivity of Lewis Acid Activated Diaza- and Dithiaboroles in Electrophilic Arene Borylation. Organometallics 2012, 31 (15), 5454–5461. DOI: 10.1021/om201228e. View Source
